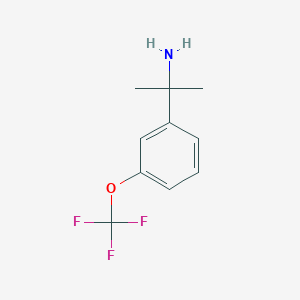
2-(3-(Trifluoromethoxy)phenyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Trifluoromethoxy)phenyl)propan-2-amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine typically involves the introduction of the trifluoromethoxy group onto a phenyl ring followed by the attachment of the propan-2-amine moiety. One common method involves the use of trifluoromethoxybenzene as a starting material, which undergoes a series of reactions including halogenation, amination, and reduction to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethoxy)phenyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield amine derivatives with different oxidation states.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethoxyphenyl ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(3-(Trifluoromethoxy)phenyl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions with target molecules. This can lead to modulation of biological pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Trifluoromethyl)phenyl)propan-2-amine
- 2-(4-(Trifluoromethoxy)phenyl)propan-2-amine
- 2-(3-(Trifluoromethoxy)phenyl)propan-1-amine
Uniqueness
2-(3-(Trifluoromethoxy)phenyl)propan-2-amine is unique due to the specific positioning of the trifluoromethoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethoxy group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12F3NO |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]propan-2-amine |
InChI |
InChI=1S/C10H12F3NO/c1-9(2,14)7-4-3-5-8(6-7)15-10(11,12)13/h3-6H,14H2,1-2H3 |
InChI Key |
IODQQWWUSCFJCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)OC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















